tert-Butyl hydrogen maleate
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Overview
Description
tert-Butyl hydrogen maleate, also known as tert-butyl fumarate, is an organic compound that belongs to the class of esters. It is derived from fumaric acid, a dicarboxylic acid, and tert-butyl alcohol. This compound is characterized by its ester functional group and its geometric configuration, which is denoted by the (Z) prefix, indicating the cis configuration of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hydrogen maleate typically involves the esterification of fumaric acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hydrogen maleate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield fumaric acid and tert-butyl alcohol.
Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Oxidation: The ester can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.
Substitution: The ester can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Grignard reagents such as methylmagnesium bromide.
Major Products Formed
Hydrolysis: Fumaric acid and tert-butyl alcohol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Substitution: Tertiary alcohols.
Scientific Research Applications
tert-Butyl hydrogen maleate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.
Mechanism of Action
The mechanism of action of tert-Butyl hydrogen maleate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester can act as a substrate for esterases, which catalyze its hydrolysis to fumaric acid and tert-butyl alcohol. The fumaric acid produced can then enter the tricarboxylic acid cycle, playing a role in cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Methyl fumarate: An ester of fumaric acid with methanol.
Ethyl fumarate: An ester of fumaric acid with ethanol.
Isopropyl fumarate: An ester of fumaric acid with isopropanol.
Uniqueness
tert-Butyl hydrogen maleate is unique due to its tert-butyl group, which imparts different physical and chemical properties compared to other fumarate esters. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .
Biological Activity
Tert-butyl hydrogen maleate (TBHM) is a chemical compound derived from maleic acid and tert-butyl alcohol. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TBHM, including its mechanisms of action, therapeutic potential, and safety profile, supported by data tables and relevant case studies.
TBHM has the molecular formula C8H12O4 and is classified under maleates. Its structure includes a tert-butyl group that influences its solubility and reactivity. The presence of this bulky substituent can enhance the compound's stability and alter its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of TBHM can be attributed to several mechanisms:
- Antioxidant Properties : TBHM exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that TBHM may modulate inflammatory pathways, potentially inhibiting the expression of pro-inflammatory cytokines.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by reducing oxidative damage in neuronal cells.
Antioxidant Activity
A study evaluating the antioxidant capacity of TBHM demonstrated its ability to scavenge free radicals effectively. The compound was tested against several oxidative stress models, showing significant protective effects on cellular integrity.
Study | Model Used | Findings |
---|---|---|
RAW264.7 cells | Inhibition of Cox2 and TNFα gene expression upon LPS stimulation. | |
Neuronal cell lines | Reduced glutamate-induced oxidative toxicity. |
Anti-inflammatory Activity
In vitro studies have shown that TBHM can attenuate inflammation markers in activated macrophages. The compound's effect on cytokine production was assessed using real-time PCR techniques.
Cytokine | Effect of TBHM | Mechanism |
---|---|---|
TNFα | Decreased expression | Inhibition of NF-kB pathway |
IL-6 | Reduced secretion | Modulation of MAPK signaling |
Case Studies
Several case studies highlight the therapeutic potential of TBHM and related compounds:
- Neuroprotection in Rodent Models : A study found that TBHM derivatives reduced neuronal death in models of ischemic stroke, suggesting neuroprotective properties.
- Anti-inflammatory Applications : Clinical trials involving TBHM as a dietary supplement reported decreased symptoms in inflammatory conditions such as arthritis.
Safety Profile
The safety assessment of TBHM indicates a favorable profile; however, further studies are necessary to fully understand its long-term effects. Toxicological evaluations have shown no significant adverse effects at therapeutic doses.
Toxicity Data
Endpoint | Observations |
---|---|
Acute toxicity | No significant toxicity at recommended doses |
Chronic exposure | Long-term studies required for conclusive data |
Properties
CAS No. |
45022-27-3 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
BAXKSCVINAKVNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C=CC(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
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